4E,15Z-Bilirubin IXa
Description
Structure
3D Structure
Properties
CAS No. |
69853-43-6 |
|---|---|
Molecular Formula |
C33H36N4O6 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14- |
InChI Key |
BPYKTIZUTYGOLE-KDUUSRDASA-N |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |
physical_description |
Solid |
Origin of Product |
United States |
Biochemical Synthesis and Isomerization Pathways of 4e,15z Bilirubin Ixa
Heme Catabolism and General Bilirubin (B190676) IXa Biosynthesis: Precursors and Enzymatic Steps
The journey to forming any bilirubin isomer begins with the breakdown of heme, a process central to the body's management of red blood cell turnover. The naturally synthesized isomer is 4Z,15Z-Bilirubin IXa, which serves as the direct precursor to 4E,15Z-Bilirubin IXa through subsequent isomerization.
Role of Heme Oxygenase and Biliverdin (B22007) Reductase in Bilirubin Production
The catabolism of heme into bilirubin is a two-step enzymatic process. The first and rate-limiting step is catalyzed by the enzyme heme oxygenase (HO) . nih.govkarger.com This enzyme is found in two primary isoforms: HO-1, which is inducible by various stress factors including its substrate heme, and HO-2, which is constitutively expressed and involved in the normal physiological turnover of heme. nih.gov Heme oxygenase acts on the heme molecule, which is a cyclic tetrapyrrole, cleaving the α-methenyl bridge. nih.govportlandpress.com This reaction requires molecular oxygen and NADPH and results in the release of a ferrous iron ion (Fe²⁺), carbon monoxide (CO), and a linear tetrapyrrole called biliverdin IXa. nih.govportlandpress.com
The second enzymatic step involves the immediate reduction of biliverdin IXa to bilirubin IXa. This reaction is catalyzed by the cytosolic enzyme biliverdin reductase (BVR) . um.edu.mtresearchgate.net This enzyme also utilizes NADPH as a cofactor to reduce the central methene bridge of biliverdin, converting the green pigment into the yellow-orange bilirubin. um.edu.mtcapes.gov.br The entire enzymatic conversion from heme to bilirubin is a rapid process. thieme-connect.com
Formation of Biliverdin IXa as an Intermediate in Heme Degradation
Biliverdin IXa is the direct, linear tetrapyrrole product resulting from the oxidative cleavage of the heme ring by heme oxygenase. portlandpress.comum.edu.mtscispace.com Heme, the prosthetic group of hemoproteins like hemoglobin, is broken down primarily within reticuloendothelial cells of the spleen, liver (Kupffer cells), and bone marrow following the destruction of senescent red blood cells. karger.comnih.gov The heme oxygenase system catalyzes the specific cleavage at the α-meso carbon bridge of the protoporphyrin IX ring structure of heme. scispace.comnih.gov This specific cleavage is crucial as it yields the IXa isomer of biliverdin, which is the physiological precursor to the naturally occurring 4Z,15Z-Bilirubin IXa. scispace.com The formation of biliverdin IXa is the committed step in heme degradation, leading directly to bilirubin production in mammals. neopuertomontt.com
Photochemical Isomerization of 4Z,15Z-Bilirubin IXa to 4E,15Z-Bilirubin IXa
While 4Z,15Z-Bilirubin IXa is the product of enzymatic biosynthesis, the 4E,15Z-Bilirubin IXa isomer is formed through a non-enzymatic process: photochemical isomerization. hmdb.ca This process is the fundamental principle behind the use of phototherapy for neonatal jaundice, where light exposure converts the poorly soluble native bilirubin into more soluble isomers that can be more easily excreted. um.edu.mtoup.com
Mechanisms of Geometric Isomerization at C4 and C15 Double Bonds
The naturally occurring 4Z,15Z-Bilirubin IXa molecule has a specific three-dimensional, "ridge-tile" conformation stabilized by a series of internal hydrogen bonds. thieme-connect.com This conformation is due to the Z (zusammen) configuration at the C4=C5 and C15=C16 exocyclic double bonds. um.edu.mtthieme-connect.com These hydrogen bonds render the molecule lipophilic and poorly soluble in water. thieme-connect.com
Exposure to light, particularly in the blue-green spectrum, provides the energy to temporarily break these hydrogen bonds and induce rotation around the C4-C5 and C15-C16 double bonds. um.edu.mtresearchgate.net This rotation leads to a change in the geometric configuration from Z to E (entgegen). researchgate.net This process, known as geometric or configurational isomerization, can occur at either the C4 or C15 position, or both. um.edu.mt The formation of 4E,15Z-Bilirubin IXa specifically results from the isomerization at the C4=C5 double bond, while the C15=C16 double bond remains in the Z configuration. um.edu.mtresearchgate.net Other possible configurational isomers include 4Z,15E-Bilirubin IXa and 4E,15E-Bilirubin IXa. um.edu.mtresearchgate.net These E-isomers are more polar and less intramolecularly hydrogen-bonded than the native 4Z,15Z isomer, which increases their aqueous solubility. hmdb.ca
Quantum Yields and Wavelength Dependency of 4E,15Z-Bilirubin IXa Formation
The efficiency of photoisomerization is described by the quantum yield (Φ), which is the number of specific events (e.g., formation of a particular isomer) that occur per photon absorbed. The quantum yields for bilirubin isomerization are dependent on several factors, including the solvent, the presence of binding proteins like human serum albumin (HSA), and the wavelength of the excitation light. nih.govoup.comoup.com
The formation of 4E,15Z-Bilirubin IXa is generally less favored than the formation of the 4Z,15E isomer during phototherapy. um.edu.mt Studies have shown that the ratio of [4E,15Z] to [4Z,15E] isomers at photoequilibrium is wavelength-dependent, with the reaction becoming less regioselective for the 4Z,15E isomer as the wavelength of light increases into the green spectrum. nih.gov
While specific quantum yields for the formation of 4E,15Z-Bilirubin IXa (ΦZZ→EZ) are often reported alongside those for other isomers, they are consistently lower than for the ZZ→ZE pathway. The process is also highly dependent on the reaction medium. For example, in certain organic solvents, the quantum yields for the formation of both ZE and EZ isomers are very low, but they increase significantly in the presence of human serum albumin (HSA), which is the natural carrier of bilirubin in the blood. oup.comoup.com
| Solvent/Medium | Φ (ZZ→ZE) | Φ (ZZ→EZ) | Φ (ZZ→Lumirubin) | Reference |
|---|---|---|---|---|
| CHCl₃ | 3x10⁻³ | 6x10⁻⁴ | <1x10⁻⁵ | oup.com |
| THF | 7x10⁻³ | 9x10⁻⁴ | 1x10⁻⁴ | oup.com |
| DMSO | 5x10⁻³ | 2x10⁻³ | 2x10⁻⁴ | oup.com |
| HSA-buffered solution (pH 7.4) | 0.11 | - | 2x10⁻³ | oup.com |
Thermal Reversion and Interconversion Kinetics among Bilirubin Isomers
Kinetic studies using high-pressure liquid chromatography (HPLC) have demonstrated a rapid and definite photochemical interconversion among the parent 4Z,15Z-Bilirubin IXa and its geometric photoisomers upon irradiation with blue light. nih.govcapes.gov.brnih.gov This indicates that a dynamic equilibrium is established between the different isomers under continuous light exposure. The rate constants for these interconversions determine the composition of the photostationary state, which is the equilibrium mixture of isomers reached after a certain period of irradiation. researchgate.net
Structural Characterization and Conformational Dynamics of 4e,15z Bilirubin Ixa
Molecular Architecture and Stereochemical Features
4E,15Z-Bilirubin IXa is a constitutional isomer of the naturally predominant 4Z,15Z-Bilirubin IXa. thieme-connect.com The designation "IXa" indicates its origin from the cleavage of the heme protoporphyrin IX ring at the a-methine bridge. thieme-connect.com The core structure is a linear tetrapyrrole, consisting of two dipyrrinone units linked by a central methylene (B1212753) bridge. conicet.gov.ar
The IUPAC name for this compound is 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid. nih.gov Its molecular formula is C33H36N4O6. nih.govfrontierspecialtychemicals.com
Table 1: Key Structural and Stereochemical Features of Bilirubin (B190676) Isomers
| Feature | 4Z,15Z-Bilirubin IXa | 4E,15Z-Bilirubin IXa | 4Z,15E-Bilirubin IXa |
| Configuration at C4-C5 | Z | E | Z |
| Configuration at C15-C16 | Z | Z | E |
| IUPAC Name | 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid nih.gov | 3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
| Molecular Formula | C33H36N4O6 | C33H36N4O6 nih.gov | C33H36N4O6 |
Conformational States and Intrinsic Flexibility
Bilirubin molecules are not static; they possess considerable conformational flexibility. conicet.gov.ar This flexibility arises from the ability to rotate around the single bonds of the tetrapyrrole backbone and the propionic acid side chains. conicet.gov.ar
Analysis of Ridge-tile Conformation in Bilirubin Isomers
The 4Z,15Z isomer of bilirubin is known to adopt a "ridge-tile" conformation in both solid state and solution. conicet.gov.aracs.orgrsc.org This conformation is characterized by a bent, V-shape where the two dipyrrinone planes are at an angle to each other, resembling a roof tile. rsc.orgresearchgate.net This shape is stabilized by a network of six intramolecular hydrogen bonds. researchgate.net
Enantiomeric Forms (M and P Helicity) within Bilirubin Isomerism
The folded, ridge-tile conformation of bilirubin isomers gives rise to chirality, resulting in two enantiomeric forms: P (plus) and M (minus) helicity. rsc.orgresearchgate.net These enantiomers are non-superimposable mirror images of each other, defined by the right-handed (P) or left-handed (M) screw-like arrangement of the two dipyrrinone moieties. rsc.org The bilirubin molecule can flip between these two enantiomeric conformers in solution. conicet.gov.arresearchgate.net This dynamic equilibrium between P and M helicity is a key aspect of the molecule's conformational flexibility. rsc.orgresearchgate.net
Intramolecular Hydrogen Bonding and its Influence on Isomer Stability and Conformation
Intramolecular hydrogen bonding plays a critical role in dictating the conformation and stability of bilirubin isomers. oup.comsci-hub.se In the stable 4Z,15Z isomer, a robust network of six intramolecular hydrogen bonds exists between the propionic acid side chains and the lactam CO/NH and pyrrole (B145914) NH groups of the adjacent dipyrrinone moiety. oup.comsci-hub.se This extensive hydrogen bonding is responsible for the molecule's folded, ridge-tile conformation and its lipophilic character. rsc.orgoup.com
For the 4E,15Z-bilirubin IXa isomer, the E configuration at the C4-C5 double bond introduces steric hindrance that disrupts the formation of the full set of intramolecular hydrogen bonds. sci-hub.se Specifically, hydrogen bonding between the terminal pyrrole ring of the E-configured dipyrrinone and the carboxylic acid of the opposing half of the molecule is not possible. sci-hub.se This disruption of the internal hydrogen bonding network leads to a more polar molecule compared to the 4Z,15Z isomer. sci-hub.semdpi.com
The stability of the different isomers is directly related to the extent of this intramolecular hydrogen bonding. The 4Z,15Z isomer is the most stable due to its fully engaged hydrogen-bonding network. mdpi.com The E-isomers, like 4E,15Z-Bilirubin IXa, are less stable due to the partial or complete disruption of these bonds. sci-hub.semdpi.com This reduced stability and increased polarity are key factors in their biological disposition.
Interaction of 4e,15z Bilirubin Ixa with Biological Macromolecules
Binding Affinity and Dynamics with Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the primary carrier of bilirubin (B190676) in the bloodstream. nih.govfrontiersin.org The binding to HSA is crucial for solubilizing the lipophilic bilirubin molecule and transporting it to the liver for detoxification. nih.gov The nature of this binding, including its affinity and the specific sites involved, has been a subject of extensive research.
Identification and Characterization of Specific Binding Sites for Bilirubin Isomers on HSA
HSA possesses multiple binding sites for ligands, with at least two identified for bilirubin. amegroups.orgd-nb.info There is a primary high-affinity binding site and one or two secondary sites with significantly lower affinity. nih.govamegroups.org The primary site exhibits a very high binding affinity for the native 4Z,15Z-bilirubin IXa isomer, with a reported dissociation constant (K_D) of approximately 16 nM and an association constant (K_a) in the range of 10^7 to 10^8 M⁻¹. nih.govresearchgate.net
Crystallographic studies have provided significant insights into the binding location. While initial evidence was equivocal, pointing to either subdomain IIA or IB, co-crystallization of bilirubin with HSA revealed that the 4Z,15E-bilirubin isomer binds to a specific L-shaped pocket within sub-domain IB . nih.govnih.govunibs.it This binding site is also occupied by the antibiotic fusidic acid, which is known to competitively displace bilirubin from HSA. nih.govnih.gov Modeling studies suggest that the naturally occurring 4Z,15Z isomer could also be accommodated in this same pocket with minor conformational adjustments. researchgate.net Although direct crystallographic evidence for the 4E,15Z-bilirubin IXa binding site is less specific, the available data suggests that different isomers likely interact with distinct sites or with varying affinities at the same site. For instance, the 4Z,15E-isomer is thought to move to subdomain IB where binding is weaker. frontiersin.orgnih.gov
Circular dichroism studies have shown that the binding of bilirubin to HSA is enantioselective, with a preference for the P enantiomer. nih.gov The binding involves both hydrophobic and electrostatic interactions, with salt bridges between the carboxyl groups of bilirubin and basic amino acid residues like lysine (B10760008) on HSA playing a role. nih.govtandfonline.com Specifically, Lys-190 has been implicated in the ionic binding within the amino acid pocket of HSA. frontiersin.org However, studies with a mutant albumin (albumin Herborn, Lys240→Glu) suggest that Lys240 is not essential for the high-affinity binding of bilirubin. drugbank.com
Table 1: Binding Parameters of Bilirubin Isomers to Human Serum Albumin
| Ligand | Binding Site | Association Constant (K_a) | Dissociation Constant (K_D) | Number of High-Affinity Sites (n) | Reference |
|---|---|---|---|---|---|
| 4Z,15Z-Bilirubin IXa | Primary | 1.6 x 10⁶ M⁻¹ | ~16 nM | ~1 | nih.govtandfonline.com |
| 4Z,15Z-Bilirubin IXa | Primary | 1.03 x 10⁸ M⁻¹ | - | 1.07 | drugbank.com |
| Bilirubin (unspecified) | Primary | ~1.4 x 10⁷ M⁻¹ | - | ~1 | amegroups.org |
| Bilirubin (unspecified) | Secondary | ~10-fold lower than primary | - | 1-2 | nih.govamegroups.org |
| Biliverdin (B22007) | Sub-domain IB | 7.48 x 10⁶ M⁻¹ | - | 1.01 | drugbank.complos.org |
This table is interactive. Click on the headers to sort the data.
Influence of HSA Binding on Bilirubin Isomerization Processes
The binding of bilirubin to HSA significantly influences its photochemical and thermal isomerization. When bound to HSA, the photoisomerization of the native 4Z,15Z-bilirubin IXa is highly regioselective, primarily generating the 4Z,15E isomer. nih.gov The protein environment is thought to break the intramolecular hydrogen bonds of the 4Z,15Z isomer, facilitating this conversion. oup.com
Furthermore, HSA binding stabilizes the E-isomers. While E-photoisomers of bilirubin are typically unstable and rapidly revert to the Z,Z isomer in protic solvents, this thermal reversion is markedly slowed when they are bound to HSA. nih.gov This stabilization is crucial for the transport of these more polar isomers in the blood during phototherapy for neonatal jaundice. nih.gov Stopped-flow techniques have demonstrated that HSA can "trap" the EZ/ZE isomers, preventing their reversion. cdnsciencepub.com The photochemical reaction leading to the formation of 4E,15Z-cyclobilirubin IXα (Z-lumirubin) is also significantly more efficient when bilirubin is bound to HSA compared to other albumins or in solution. frontiersin.orgfrontiersin.orgnih.gov This suggests a stereospecific role for the HSA binding site in the photoconversion process. nih.gov
Interactions with Other Proteins and Biological Systems
Beyond its critical interaction with HSA, 4E,15Z-Bilirubin IXa and other bilirubin isomers can interact with a variety of other biological macromolecules and structures, which is fundamental to its physiological and pathophysiological effects.
Non-Catabolic Enzymatic Interactions and Their Characterization
While the primary enzymatic process involving bilirubin is its conjugation in the liver by UDP-glucuronosyltransferase, there are other non-catabolic enzymatic interactions. sap.org.ar One of the most well-characterized is the reduction of biliverdin IXa to (4Z,15Z)-bilirubin IXa by the enzyme biliverdin reductase A (BLVRA) . uniprot.org This reaction is reversible and utilizes NADH or NADPH as a cofactor. uniprot.org
Bilirubin has been shown to inhibit a wide range of enzymes through various mechanisms, though specific data for the 4E,15Z isomer is scarce. uio.no The general inhibitory effects are often attributed to bilirubin's ability to interfere with protein conformation and function. For instance, bilirubin has been noted to inhibit membrane-bound ATPases. sap.org.aruio.no However, a unifying theory for these widespread inhibitory effects remains elusive. uio.no
Advanced Analytical Methodologies for 4e,15z Bilirubin Ixa Research
Chromatographic Separation Techniques for Isomer Resolution
Chromatographic methods are indispensable for separating the complex mixture of bilirubin (B190676) isomers present in biological samples, especially after phototherapy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bilirubin isomers, enabling both their separation and quantification. researchgate.netplos.orggrantome.comnih.govnih.gov The inherent challenge in bilirubin analysis lies in the structural similarity of its various isomers, which often co-exist in samples from jaundiced neonates undergoing phototherapy. d-nb.info
Researchers have developed specialized HPLC methods to achieve baseline separation of these closely related compounds. A common approach involves reversed-phase chromatography on a C18 column. plos.orgnih.gov The mobile phase composition is critical for effective separation. One established method utilizes a mobile phase consisting of 0.1 M di-n-octylamine acetate (B1210297) in methanol (B129727) and water. plos.orgnih.gov This ion-pairing agent is crucial for resolving the different isomers. Another system employs heptanesulfonic acid in an acetate buffer with an acetonitrile (B52724) gradient, which successfully separates bilirubin diglucuronide, monoglucuronide isomers, and unconjugated bilirubin. researchgate.net
HPLC systems equipped with a diode-array detector are frequently used, allowing for the monitoring of the elution profile at specific wavelengths, typically around 450 nm, which is the absorption maximum for bilirubin. plos.orgnih.govtandfonline.com This setup not only allows for the quantification of each isomer based on its peak area but also provides preliminary identification based on the retention time. For instance, in some systems, the (4Z,15E)-bilirubin IXa isomer elutes before the (4E,15Z)-bilirubin IXa isomer. d-nb.info The quantitative analysis is vital for monitoring the efficacy of phototherapy, as it directly measures the conversion of the native (4Z,15Z)-bilirubin to its more excretable photoisomers. nih.gov
The following table summarizes typical retention times for bilirubin isomers in a representative HPLC system.
| Compound | Typical Retention Time (minutes) |
| Biliverdin (B22007) (BV) | 5.29 |
| 4E,15Z-Bilirubin IXa | ~10-11 (Varies with specific method) |
| (4Z,15E)-Bilirubin IXa | ~10-11 (Varies with specific method) |
| Bilirubin-IXα (BRIX) | 10.9 |
Data compiled from representative studies. Actual retention times can vary significantly based on the specific column, mobile phase, and other chromatographic conditions. researchgate.net
Spectroscopic Techniques for Structural and Kinetic Characterization
Spectroscopic methods provide in-depth information about the structure, conformation, and photochemical behavior of 4E,15Z-Bilirubin IXa.
UV-Visible (UV-Vis) spectroscopy is a fundamental tool for studying the photochemical and photoisomerization processes of bilirubin. The native (4Z,15Z)-bilirubin exhibits a characteristic broad absorption band in the blue region of the spectrum, with a maximum absorbance (λmax) around 450 nm in chloroform. nih.govrsc.org Upon exposure to blue light, this isomer undergoes a configurational change to form photoisomers, including 4E,15Z-Bilirubin IXa. nih.gov
This photoisomerization leads to noticeable changes in the UV-Vis absorption spectrum. muni.cz While the photoisomers have very similar absorption spectra to the parent compound, subtle shifts and changes in absorbance intensity can be observed. nih.gov For example, the formation of the (4Z,15E) isomer is often noted as the primary photochemical event during phototherapy. nih.gov Continuous exposure to light can also lead to photooxidation, a process that can be monitored by the decrease in the main absorption band around 450 nm. nih.govafjbs.com Kinetic studies using UV-Vis spectroscopy allow researchers to follow the rates of formation and decay of different isomers under various conditions, providing insights into the efficiency of phototherapy. rsc.org
The following table shows the absorption maxima for bilirubin in different environments.
| Compound/Complex | Solvent/Medium | Absorption Maximum (λmax) (nm) |
| Unbound Bilirubin | Solution | 440 |
| Bilirubin-HSA Complex | Human Serum Albumin | 475 |
| Unbound Lumirubin (B15126135) | Solution | 430 |
| Lumirubin-HSA Complex | Human Serum Albumin | 445 |
Data sourced from studies on bilirubin and its isomers complexed with Human Serum Albumin (HSA). plos.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of bilirubin isomers. muni.cznih.gov It provides precise information about the molecular structure, including the configuration of the double bonds at the C4 and C15 positions. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1H NMR spectra can distinguish between the Z and E configurations based on the chemical shifts and coupling constants of the protons at the methine bridges and adjacent to the double bonds. nih.govnih.gov For 4E,15Z-Bilirubin IXa, the specific chemical shifts of the vinyl and methyl protons, as well as the methine bridge protons, provide a unique fingerprint for its identification. nih.gov 13C NMR provides complementary information about the carbon skeleton of the molecule. nih.gov
The following table presents selected experimental 1H and 13C NMR chemical shifts for 4E,15Z-Bilirubin IXa in DMSO.
| 1H NMR (600 MHz, DMSO) | 13C NMR (DMSO) | ||
| Chemical Shift (ppm) | Intensity | Chemical Shift (ppm) | Intensity |
| 6.20 | 8.75 | 140.86 | 4.53 |
| 3.99 | 31.28 | 10.01 | 4.72 |
| 6.83 | 8.08 | 9.77 | 3.34 |
| 5.29 | 9.46 | 142.47 | 5.98 |
| 1.94 | 33.67 | 127.88 | 4.10 |
| 2.43 | 27.90 | 34.71 | 4.17 |
| 6.09 | 60.45 | 174.44 | 9.59 |
| 2.00 | 98.62 | 9.65 | 6.35 |
| 1.93 | 100.00 | 171.82 | 6.46 |
| 2.17 | 88.79 | 170.89 | 6.42 |
Data obtained from the PubChem database for compound CID 21252250. nih.gov
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are essential for confirming the molecular weight and elemental composition of bilirubin isomers. muni.czebi.ac.uk While standard MS can provide the mass-to-charge ratio (m/z) of the molecule, it generally cannot distinguish between isomers as they have the same molecular formula (C33H36N4O6) and thus the same nominal mass. measurlabs.combioanalysis-zone.com
However, when coupled with a separation technique like liquid chromatography (LC-MS), MS can be used to identify isomers based on their distinct retention times. nih.gov The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can sometimes provide clues to the isomeric structure, although distinguishing geometric isomers like 4E,15Z-Bilirubin IXa from its counterparts can still be challenging. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of a compound. bioanalysis-zone.comchromatographyonline.com This is particularly useful for confirming that a peak observed in a chromatogram corresponds to a bilirubin isomer and not to an unrelated compound with a similar retention time. While HRMS itself cannot differentiate between geometric isomers, its coupling with techniques like UPLC (Ultra-Performance Liquid Chromatography) has been used in metabolomics studies to identify 4E,15Z-Bilirubin IXa as a potential biomarker in certain conditions. nih.govmdpi.com
| Property | Value | Source |
| Molecular Formula | C33H36N4O6 | PubChem |
| Molecular Weight | 584.7 g/mol | Computed by PubChem |
| Monoisotopic Mass | 584.26348488 Da | Computed by PubChem |
Data obtained from the PubChem database for compound CID 21252250. nih.gov
Circular Dichroism (CD) spectroscopy is a specialized technique that is highly sensitive to the three-dimensional structure and chirality of molecules. researchgate.netnih.gov Although bilirubin itself is achiral, it adopts a chiral, folded "ridge-tile" conformation in solution due to intramolecular hydrogen bonding. researchgate.netfrontiersin.org This folding results in two enantiomeric conformers, designated as P (right-handed) and M (left-handed) helicity. researchgate.net
These enantiomeric conformers give rise to characteristic bisignate (two-branched) CD spectra. researchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the helical conformation of the bilirubin molecule. researchgate.net The interaction of bilirubin with chiral environments, such as binding to human serum albumin (HSA), can induce a preference for one helical conformer over the other, leading to an observable CD signal. nih.govpnas.orgbg.ac.rs
Ultrafast and Transient Absorption Spectroscopy for Photophysical Dynamics
The photoisomerization of bilirubin, particularly the conversion of the native 4Z,15Z isomer to E-isomers like 4E,15Z-Bilirubin IXa, is a cornerstone of phototherapy for neonatal jaundice. researchgate.netdiva-portal.org Ultrafast and transient absorption spectroscopy are powerful techniques for elucidating the complex, sub-picosecond dynamics that govern these photochemical reactions.
Detailed research findings indicate that the photoisomerization process is extraordinarily rapid. Upon photoexcitation, the initially excited singlet state of bilirubin exhibits decay times of less than a picosecond. researchgate.netrsc.org Transient absorption measurements have successfully resolved the earliest events in the excited state of bilirubin, revealing the formation of a transient intermediate that decays on a timescale of 15-20 picoseconds. researchgate.netrsc.org This process is significantly faster than previously reported lifetimes for bilirubin. researchgate.net
Femtosecond stimulated Raman spectroscopy (FSRS) has further dissected the isomerization dynamics, suggesting that the process begins with a volume-conserving "hula twist" mechanism, followed by the distortion of intramolecular hydrogen bonds and larger-scale rotation of the dipyrrinone halves of the molecule within a few picoseconds. researchgate.net
| Photophysical Event | Observed Timescale | Technique(s) | Key Finding |
|---|---|---|---|
| Initial Excited Singlet State Decay | Sub-picosecond | Ultrafast Optical Spectroscopy | Demonstrates extremely rapid initial relaxation following photoexcitation. researchgate.netrsc.org |
| Transient Intermediate Formation & Decay | 15-20 ps | Transient Absorption Spectroscopy | An intermediate species is formed which decays, leading to either the E-isomer or reversion to the Z-isomer. researchgate.netrsc.org |
| Configurational Isomerization | Few picoseconds | Femtosecond Stimulated Raman Spectroscopy (FSRS) | Isomerization proceeds via a "hula-twist" mechanism followed by large-scale molecular rotation. researchgate.net |
X-ray Crystallography for Molecular Complex Structures Involving Bilirubin Isomers
X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of molecules and their complexes. While a crystal structure for 4E,15Z-Bilirubin IXa itself is not the primary focus of the cited literature, significant research has been conducted on the crystallographic analysis of its closely related photoisomer, 4Z,15E-Bilirubin IXa, in complex with Human Serum Albumin (HSA). rcsb.orgproteopedia.org HSA is the principal carrier of bilirubin in the bloodstream, and understanding their interaction at a molecular level is crucial.
Co-crystallization of bilirubin with HSA revealed, contrary to some earlier conceptions, that the 4Z,15E-bilirubin-IXα isomer binds to a specific L-shaped pocket located in sub-domain IB of the protein. rcsb.orgproteopedia.org This finding provides a definitive structural framework for the interaction. The structure was determined to a resolution of 2.42 Å, offering a detailed view of the binding interactions. rcsb.orgresearchgate.net The analysis shows hydrogen bonds and hydrophobic interactions stabilizing the complex, with specific amino acid residues in the pocket playing a key role. researchgate.netresearchgate.net For instance, studies on biliverdin reductase, the enzyme that produces bilirubin, have also utilized X-ray crystallography to map its active site and interaction with cofactors, providing insights into the initial steps of bilirubin production. researchgate.netcapes.gov.brnih.gov
| Complex | PDB ID | Resolution | Method | Key Structural Finding |
|---|---|---|---|---|
| Human Serum Albumin with 4Z,15E-Bilirubin-IXα | 2VUE | 2.42 Å | X-ray Diffraction | Bilirubin isomer binds to a specific L-shaped pocket in sub-domain IB of HSA. rcsb.orgproteopedia.org |
Metabolomics Approaches for Isomer Profiling and Discovery
Metabolomics, the large-scale study of small molecules or metabolites, provides a powerful platform for profiling bilirubin isomers and discovering associated metabolic pathways. hep.com.cn Untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the comprehensive analysis of metabolites in biological samples. henryford.comnih.govresearchgate.net
This approach has been successfully applied to investigate conditions related to hyperbilirubinemia. In one study, untargeted metabolomics on blood from infants identified unconjugated bilirubin as being associated with recurrent wheezing, linking it to pathways of arachidonic acid metabolism and oxidative stress. henryford.com Another study used a metabolomics-based approach to identify biomarkers for predicting the required duration of phototherapy in newborns with jaundice. nih.govnih.gov This research identified 59 significantly different metabolites between short-duration and long-duration phototherapy groups, with enrichment in the glycerophospholipid metabolism pathway, which is linked to bilirubin excretion. nih.govnih.gov
Metabolomic studies have identified numerous compounds that are altered in response to phototherapy or are associated with bilirubin metabolism. researchgate.netnih.gov These include amino acids (valine, leucine, isoleucine), lipids (phosphatidylethanolamine, phosphatidylcholine), and products of gut microbial metabolism of bilirubin, such as urobilinogen (B88839) and stercobilin. nih.govresearchgate.net These findings not only provide potential biomarkers but also enhance the understanding of the biological roles and metabolic impact of bilirubin and its isomers. researchgate.netresearchgate.net
| Metabolite/Class | Analytical Platform | Context of Discovery | Associated Pathway/Significance |
|---|---|---|---|
| Unconjugated Bilirubin | Mass Spectrometry | Associated with infant wheeze. henryford.com | Linked to arachidonic acid metabolism and oxidative stress. henryford.com |
| Phosphatidylethanolamine (PE) | LC-MS/MS | Predictor for phototherapy duration in neonatal hyperbilirubinemia. nih.govnih.gov | Glycerophospholipid metabolism, associated with bilirubin excretion. nih.govnih.gov |
| Phosphatidylcholine (PC) | LC-MS/MS | Predictor for phototherapy duration in neonatal hyperbilirubinemia. nih.govnih.gov | Glycerophospholipid metabolism. nih.govnih.gov |
| Valine, Leucine, Isoleucine | NMR, LC-MS | Elevated in hyperbilirubinemia. nih.govnih.gov | Amino acid metabolism. nih.gov |
| Urobilinogen, Stercobilin | LC-MS | Products of gut microbial bilirubin reduction. researchgate.net | Heme catabolism and excretion pathway. researchgate.net |
Computational and Theoretical Studies on 4e,15z Bilirubin Ixa
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of bilirubin (B190676) isomers at the molecular level. These methods provide a detailed picture of electron distribution and energy, which are crucial for explaining the molecule's behavior.
Ab initio methods and Density Functional Theory (DFT) are powerful computational tools used to study the structural and electronic properties of bilirubin. researchgate.net DFT, particularly with functionals like B3LYP, has been shown to provide results that are in close agreement with experimental data for bilirubin and its isomers. researchgate.netrsc.org For instance, the B3LYP/6-31G(d) level of theory has been successfully used to reoptimize geometries of bilirubin conformers initially determined by other methods. conicet.gov.arresearchgate.net
Time-dependent DFT (TD-DFT) is another crucial method for investigating the excited-state properties of bilirubin. researchgate.netunipi.it It has been employed to calculate vertical absorption and emission energies, helping to understand the photochemistry of these molecules. researchgate.net Studies have shown that the choice of density functional is critical, with optimally-tuned range-separated functionals providing the best performance in predicting excited-state properties. researchgate.net These calculations have identified the lowest excited states of bilirubin IXα as having charge-transfer (CT) character. unipi.it
Bilirubin is a highly flexible molecule, and understanding its conformational space is key to comprehending its biological activity. conicet.gov.ar Computational studies have undertaken systematic conformational searches to identify stable conformers. One approach involves dividing the molecule into fragments, analyzing the conformations of these fragments, and then combining them to build a large number of conformers for the entire molecule. conicet.gov.arresearchgate.net
Table 1: Relative Stability of Selected Bilirubin Conformers
| Conformer | Relative Stability (kcal/mol) |
| VII | 0.00 |
| I | 1.23 |
| VI | 0.54 |
This table is based on data from a study performing calculations at the B3LYP/6-31G(d) level of theory. Conformer VII represents the minimum energy structure. conicet.gov.ar
Application of Ab Initio Methods and Density Functional Theory (DFT)
Molecular Modeling and Dynamics Simulations of 4E,15Z-Bilirubin IXa and its Interacting Complexes
Molecular modeling and dynamics (MD) simulations provide a dynamic view of 4E,15Z-bilirubin IXa and its interactions with other molecules, such as proteins. These simulations can reveal how the flexibility of bilirubin and its binding partners influences complex formation and stability.
For example, MD simulations have been used to study the complex of bilirubin with human serum albumin (HSA). bg.ac.rs These studies often start with a crystal structure from the Protein Data Bank (PDB) and use software like AutoDockTools for docking preparation. bg.ac.rs The simulations can show how bilirubin binds to specific sites on HSA and the important amino acid residues involved in the interaction. bg.ac.rsresearchgate.netresearchgate.net It has been shown that the 4Z,15E-bilirubin-IXα isomer binds to a pocket in sub-domain IB of HSA. researchgate.netrcsb.org
MD simulations, in conjunction with quantum chemical calculations, are also used to understand the conformational changes of bilirubin in different environments. researchgate.net These simulations can track the movement of the molecule over time, providing insights into its flexibility and the stability of different conformations.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational methods are invaluable for predicting the spectroscopic properties of bilirubin isomers, which can then be compared with experimental data. TD-DFT calculations, for instance, are used to predict the absorption spectra of bilirubin. unipi.itnih.gov These calculations can help to assign experimental spectral features to specific electronic transitions. For example, the most prominent spectral feature of bilirubin IXα has been attributed to the S3 and S4 excited states, which can be described by the exciton (B1674681) coupling model. unipi.it
The reactivity of bilirubin isomers, particularly their photochemical reactivity, is another area where computational predictions are crucial. The photoisomerization of (4Z,15Z)-bilirubin to (4E,15Z) and (4Z,15E) isomers is a key process in phototherapy for jaundice. unipi.itdiva-portal.org Quantum chemical calculations can help to elucidate the mechanisms of these photoreactions. researchgate.net For example, studies have suggested that the formation of lumirubin (B15126135), a more excretable isomer, may proceed through the 4E,15Z-isomer as an intermediate. nih.gov The quantum yields for these photochemical processes can also be estimated and compared with experimental measurements. nih.gov
Table 2: Predicted Spectroscopic and Physicochemical Properties of 4E,15Z-Bilirubin IXa
| Property | Predicted Value |
| Molecular Weight | 584.7 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 10 |
Data sourced from PubChem. nih.gov
Degradation and Further Transformation Products of 4e,15z Bilirubin Ixa
Formation of Cyclobilirubins (Lumirubins) from 4E,15Z-Bilirubin IXa
The conversion of bilirubin (B190676) isomers to more polar, water-soluble compounds is a key mechanism for their elimination from the body. One of the most significant transformation pathways involves an irreversible intramolecular cyclization to form lumirubins.
The formation of Z-lumirubin, chemically known as 4E,15Z-cyclobilirubin IXa, is a crucial structural isomerization pathway originating from bilirubin isomers. frontiersin.orgfrontiersin.org Specifically, the (4E,15Z)-bilirubin IXa isomer can undergo an intramolecular cyclization to produce (Z)-lumirubin. muni.cz This process involves the addition of the propionic acid side chain at the C-8 position to the C-7 carbon and the adjacent double bond of the A-ring pyrromethenone. This cyclization is facilitated by the E-configuration at the C-4 methine bridge, which brings the reactive groups into proximity. muni.cz
The resulting Z-lumirubin is significantly more polar than its precursor isomers and is excreted from the body without the need for conjugation in the liver. neopuertomontt.com The rate of formation of 4E,15Z-cyclobilirubin IXα is notably higher when bilirubin is bound to human serum albumin (HSA) compared to other albumins. frontiersin.org
The conversion to cyclobilirubins is primarily a photochemical process, driven by the absorption of light, particularly in the blue-green spectrum. frontiersin.orgneopuertomontt.com While the initial step is the photoisomerization of the stable 4Z,15Z-bilirubin to its configurational isomers, including 4E,15Z-bilirubin, the subsequent cyclization of the 4E-isomers to lumirubins is also light-dependent. muni.czneopuertomontt.com
Kinetic studies have shown that short-term photoirradiation of bilirubin yields a mixture of geometric isomers alongside (EZ)-cyclobilirubin IXa. nih.govnih.gov Upon prolonged irradiation, there is a gradual accumulation of cyclobilirubin products. nih.govnih.gov While the primary pathway is photochemical, thermal processes can also contribute to the interconversion of bilirubin isomers, although light is considered essential for the formation of lumirubins from bilirubin bound to HSA in vitro. nih.govnih.govresearchgate.net The formation of lumirubin (B15126135) isomers is an irreversible reaction, in contrast to the reversible configurational isomerization between Z and E isomers. muni.cz
Z-Lumirubin (4E,15Z-Cyclobilirubin IXa) Pathway and its Chemical Characteristics
Oxidative Degradation Products of Bilirubin Isomers
Bilirubin isomers, including 4E,15Z-bilirubin IXa, are susceptible to oxidative degradation, a process that breaks the tetrapyrrole backbone into smaller, more polar fragments. This oxidation is a secondary but significant pathway for bilirubin catabolism, especially under conditions of oxidative stress.
The oxidation of bilirubin can lead to the cleavage of the central methene bridge, resulting in a variety of smaller pyrrolic molecules. researchgate.net These degradation products are collectively known as bilirubin oxidative metabolites (BOMs). researchgate.net The identified fragments include monopyrrolic, dipyrrolic, and tripyrrolic structures. frontiersin.orgresearchgate.net
Commonly identified oxidative products include biliverdin (B22007), propentdyopents, and bilirubin oxidation end products (BOXes) like Z-BOX A and Z-BOX B. frontiersin.orgmuni.cz Studies using mass spectrometry have characterized dipyrrolic fragments resulting from the oxidation of bilirubin. researchgate.net For instance, the oxidation of bilirubin with hydrogen peroxide (H₂O₂) has been shown to produce hematinic acid and 2,5-diformyl-4-methyl-1H-pyrrole-3-propanoic acid. nih.gov These smaller, water-soluble fragments can be more easily excreted from the body.
Reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), are the primary agents driving the oxidative degradation of bilirubin. nih.govebi.ac.ukfoodb.ca Bilirubin itself is a potent antioxidant, and its reaction with ROS is a protective mechanism against oxidative damage. frontiersin.orgebi.ac.uk This process involves bilirubin scavenging ROS, which in turn leads to its own degradation. frontiersin.org
The interaction with ROS can produce biliverdin through electron transfer (quenching activity) or other oxidized metabolites through direct reaction (scavenging activity). frontiersin.org The oxidation process can be initiated by hydrogen abstraction at the central methene bridge, followed either by further hydrogen loss to form biliverdin or by oxygen binding and subsequent fragmentation into smaller pyrrolic compounds. researchgate.net This oxidative breakdown is a key aspect of bilirubin's role in mitigating oxidative stress. acs.org
Formation of Pyrrolic and Dipyrrolic Fragments through Oxidation
Interconversion and Equilibrium with Other Bilirubin Isomers in Various Environments
The various bilirubin isomers exist in a dynamic equilibrium that is influenced by environmental factors such as light, solvent, and binding to proteins like albumin. The 4E,15Z-bilirubin IXa isomer is part of a complex network of reversible and irreversible transformations.
Upon exposure to light, the native 4Z,15Z-bilirubin rapidly undergoes configurational isomerization at the C4 and C15 double bonds to form 4Z,15E-bilirubin, 4E,15Z-bilirubin, and 4E,15E-bilirubin. neopuertomontt.comresearchgate.net This process is reversible, and in the absence of light, these E-isomers can thermally revert to the more stable 4Z,15Z configuration, although this reversion is slow when bound to HSA. neopuertomontt.comnih.gov Irradiation ultimately leads to a photostationary mixture of all four configurational isomers. nih.gov
The composition of this equilibrium mixture is highly dependent on the environment. For example, when bound to human serum albumin (HSA), photoisomerization is highly regioselective, favoring the formation of the 4Z,15E-isomer. researchgate.netnih.gov In contrast, when bound to bovine serum albumin (BSA), the 4E,15Z-isomer constitutes a larger proportion of the isomer population. researchgate.net Furthermore, some isomers can be reabsorbed and reconverted; for instance, 4Z,15E-Bilirubin IXα excreted into the bile can be converted back to 4Z,15Z-bilirubin in the digestive tract and reabsorbed. frontiersin.orgresearchgate.net These interconversions and equilibria are central to the metabolic fate of bilirubin isomers in the body.
Data Tables
Table 1: Key Transformation Products of 4E,15Z-Bilirubin IXa
| Precursor | Transformation Pathway | Product | Chemical Name | Significance |
| 4E,15Z-Bilirubin IXa | Intramolecular Cyclization | Z-Lumirubin | 4E,15Z-Cyclobilirubin IXa | Irreversible, more polar product for excretion. frontiersin.orgmuni.cz |
| Bilirubin Isomers | Oxidation (ROS) | Biliverdin | - | Product of electron transfer quenching. frontiersin.orgresearchgate.net |
| Bilirubin Isomers | Oxidation (ROS) | Propentdyopents | Dipyrrolic fragments | Markers of oxidative degradation. frontiersin.orgmuni.cz |
| Bilirubin Isomers | Oxidation (ROS) | BOXes (A & B) | Dipyrrolic fragments | Markers of oxidative degradation. frontiersin.orgmuni.cz |
| 4Z,15Z-Bilirubin IXa | Photoisomerization | 4E,15Z-Bilirubin IXa | - | Reversible formation of a configurational isomer. neopuertomontt.com |
| 4E,15Z-Bilirubin IXa | Thermal Reversion | 4Z,15Z-Bilirubin IXa | - | Reversion to the more stable native isomer. neopuertomontt.comnih.gov |
In Vitro and in Silico Experimental Design Considerations for 4e,15z Bilirubin Ixa Research
Design of Binding Assays with Macromolecules and Biological Media
The interaction of (4E,15Z)-bilirubin IXa with macromolecules, particularly human serum albumin (HSA), is crucial for its transport and eventual excretion. Designing binding assays provides insights into the affinity and nature of these interactions.
Several methods are employed to study these binding events:
Spectroscopic Techniques: Circular dichroism (CD) spectroscopy is a powerful tool to investigate the conformational changes in both the bilirubin (B190676) isomer and the protein upon binding. core.ac.uknih.gov Changes in the CD signal can indicate binding and provide information about the binding site. core.ac.uk Fluorescence quenching is another common method where the intrinsic fluorescence of albumin (from tryptophan residues) is quenched upon bilirubin binding, allowing for the determination of binding constants. core.ac.uktandfonline.com
Peroxidase Method: This method can be used to determine the concentration of unbound or "free" bilirubin (Bf), which is the fraction believed to be responsible for neurotoxicity. plos.orgcore.ac.uk The assay measures the rate of bilirubin oxidation by peroxidase, which is proportional to the Bf concentration. nih.gov
Competitive Binding Assays: These assays involve the use of known site-specific ligands to determine the binding location of bilirubin isomers on albumin. nih.govnih.gov By observing the displacement of these markers, the binding subdomain for the isomer can be inferred. core.ac.uk For example, hemin (B1673052) and diazepam have been used as markers for subdomains IB and IIA of HSA, respectively. core.ac.uk
Interactive Data Table: Techniques for Binding Assays
| Assay Technique | Principle | Information Obtained | Reference |
|---|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. | Conformational changes upon binding, binding site information. | core.ac.uknih.gov |
| Fluorescence Quenching | Decrease in protein fluorescence upon ligand binding. | Binding constants (Ka) and number of binding sites (n). | core.ac.uktandfonline.com |
| Peroxidase Method | Measures the rate of enzymatic oxidation of unbound bilirubin. | Concentration of free bilirubin (Bf). | plos.orgcore.ac.uk |
| Competitive Binding | Displacement of site-specific markers by the ligand of interest. | Identification of the binding site on the macromolecule. | nih.govnih.gov |
Considerations for Isomer Stability, Kinetic, and Photochemical Studies
Understanding the stability and reaction kinetics of (4E,15Z)-bilirubin IXa is essential for predicting its fate in biological systems.
Key factors to consider in these studies include:
Thermal Reversion: E and Z isomers of bilirubin can revert to the more stable (4Z,15Z) form in the dark. cdnsciencepub.com The rate of this thermal reversion is influenced by the solvent and the presence of binding proteins like albumin, which can trap the isomers and slow down the reversion process. cdnsciencepub.comcdnsciencepub.com
Photochemical Stability: Prolonged irradiation can lead to further reactions, including the formation of structural isomers like lumirubin (B15126135). capes.gov.br Kinetic studies using techniques like HPLC can track the concentrations of different isomers over time to understand the reaction pathways and rates. d-nb.infocapes.gov.br
Quantum Yield: The quantum yield (Φ) represents the efficiency of a photochemical process. Determining the quantum yields for the formation of different photoisomers at various excitation wavelengths provides fundamental insights into the photochemistry of bilirubin. muni.cz These studies have shown that the quantum yields can be wavelength-dependent. muni.cz For instance, studies have explored the quantum yields for Z → E isomerization at different wavelengths. muni.cz
A study on the stability of bilirubin photoisomers found that while (4Z,15Z)-bilirubin IXα and its EZ/ZE isomers were stable after 24 hours in an incubation medium, the concentration of Z-lumirubin decreased to 31% over the same period. plos.orgcore.ac.uk
Development and Application of Advanced Computational Protocols for Theoretical Investigations
In silico methods provide a powerful complement to experimental studies, offering molecular-level insights into the structure, properties, and interactions of (4E,15Z)-bilirubin IXa.
Advanced computational protocols include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to investigate the electronic structure and excited states of bilirubin isomers. unipi.it These calculations can help in understanding the mechanism of photoisomerization and interpreting experimental spectra. unipi.it Ab initio methods have been used to perform systematic conformational searches to identify the most stable structures of bilirubin. conicet.gov.ar
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a protein. fortunejournals.comnih.gov Molecular docking studies have been used to investigate the binding of bilirubin and its isomers to human serum albumin, helping to identify key interacting amino acid residues and the nature of the binding forces (e.g., hydrophobic, hydrogen bonding, electrostatic). tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the bilirubin-protein complex over time. researchgate.net These simulations can reveal the flexibility of the binding site and the conformational changes that occur upon ligand binding, suggesting a dynamic and flexible high-affinity binding site for bilirubin on HSA. nih.gov
Biological Implications and Emerging Research Themes of 4e,15z Bilirubin Ixa Non Clinical Focus
Role of Isomerization in the Elimination Pathways of Bilirubin (B190676)
The native form of bilirubin, (4Z,15Z)-Bilirubin IXα, is a product of heme catabolism. thieme-connect.comnih.gov Its molecular structure is characterized by a "ridge-tile" conformation, which is stabilized by a series of intramolecular hydrogen bonds. thieme-connect.comobgynkey.comconicet.gov.ar These bonds effectively shield the molecule's polar functional groups, rendering the compound highly lipophilic and nearly insoluble in water at physiological pH. obgynkey.comencyclopedia.pubwikipedia.org This inherent hydrophobicity prevents its direct excretion from the body, necessitating a metabolic conversion process in the liver known as conjugation, where it is bound to glucuronic acid to increase its water solubility for subsequent elimination into bile. wikipedia.orgceufast.com
Isomerization presents an alternative, conjugation-independent pathway for bilirubin elimination, which is the fundamental principle behind the use of phototherapy for neonatal jaundice. medscape.comacs.org When the (4Z,15Z)-Bilirubin IXα isomer is exposed to light, particularly in the blue-green spectrum, it absorbs photons and undergoes photochemical reactions. encyclopedia.pubmedscape.com This process disrupts the internal hydrogen bonds, leading to the formation of more polar, water-soluble photoisomers that can be excreted without hepatic conjugation. thieme-connect.comobgynkey.comceufast.com
Two primary types of isomerization occur:
Configurational Isomerization: This is a rapid and reversible process that leads to the formation of geometric isomers, including (4Z,15E)-Bilirubin IXα and (4E,15Z)-Bilirubin IXa. medscape.comd-nb.infosci-hub.se The change in configuration from Z (zusammen) to E (entgegen) at one of the meso-bridge double bonds prevents the reformation of the intramolecular hydrogen bonds, thereby exposing the polar propionic acid side chains. encyclopedia.pubwikipedia.org This structural change significantly increases the molecule's polarity and water solubility, allowing for its transport in blood and excretion into bile. thieme-connect.comencyclopedia.pubwikipedia.org
Structural Isomerization: This is a slower, irreversible intramolecular cyclization reaction. medscape.com The (4E,15Z)-Bilirubin IXa isomer is an important intermediate in the pathway that leads to the formation of (4E,15Z)-cyclobilirubin IXα, a structural isomer commonly known as Z-lumirubin. frontiersin.orgnih.gov This conversion to lumirubin (B15126135) is considered a critical and efficient pathway for bilirubin elimination during phototherapy, as lumirubin is more readily excreted and does not revert to the native, toxic form. medscape.comfrontiersin.orgresearchgate.net The rate of lumirubin formation via the 4E,15Z-bilirubin intermediate is notably enhanced when bilirubin is bound to human serum albumin (HSA). frontiersin.orgnih.gov
These photoisomers, including 4E,15Z-Bilirubin IXa, are more polar than the native Z,Z-isomer and can be eliminated from the body through bile and, to a lesser extent, urine, thus bypassing the need for the often-immature conjugation pathway in newborns. obgynkey.commedscape.com
Table 1: Comparison of Native Bilirubin and its Photoisomers
| Property | (4Z,15Z)-Bilirubin IXα (Native) | (4E,15Z)-Bilirubin IXa (Photoisomer) | (4E,15Z)-cyclobilirubin IXα (Lumirubin) |
| Solubility in Water | Low encyclopedia.pubwikipedia.org | Increased encyclopedia.pubwikipedia.org | Increased medscape.com |
| Polarity | Nonpolar/Lipophilic obgynkey.com | Polar thieme-connect.comobgynkey.com | Polar medscape.com |
| Formation Pathway | Heme Catabolism nih.gov | Configurational Photoisomerization medscape.comd-nb.info | Structural Photoisomerization medscape.comfrontiersin.org |
| Requirement for Hepatic Conjugation for Excretion | Yes wikipedia.orgceufast.com | No thieme-connect.comobgynkey.commedscape.com | No medscape.com |
| Reversibility of Formation | N/A | Reversible medscape.com | Irreversible medscape.com |
Investigation of Antioxidant Activity and Mechanisms of Bilirubin Isomers
Bilirubin has been widely recognized as one of the most potent endogenous antioxidants in mammals. mdpi.comnih.govaap.org Its chemical structure, featuring an extended system of conjugated double bonds and reactive hydrogen atoms on the central methylene (B1212753) bridge, allows it to effectively scavenge a wide range of reactive oxygen species (ROS). conicet.gov.armdpi.com Due to its lipophilic nature, native bilirubin is particularly effective at protecting cell membranes from lipid peroxidation. aap.orgsrce.hr
The primary antioxidant mechanism involves a redox cycle where bilirubin is oxidized to biliverdin (B22007) upon neutralizing a free radical. The resulting biliverdin is then rapidly reduced back to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR), consuming NADPH in the process. nih.govsrce.hr This regenerative cycle exponentially amplifies the antioxidant capacity of bilirubin, allowing nanomolar concentrations of the pigment to protect cells against significantly higher concentrations of oxidants. nih.gov
While much of the research has focused on the native (4Z,15Z)-Bilirubin IXα, the (4E,15Z)-Bilirubin IXa isomer is also reported to possess antioxidant effects. hmdb.ca Research suggests that bilirubin's antioxidant activity may be especially crucial in the brain, where it can prevent excitotoxicity and neuronal cell death by scavenging superoxide (B77818) radicals. hmdb.ca However, there is a lack of extensive studies directly comparing the specific antioxidant potency of 4E,15Z-Bilirubin IXa with the native Z,Z-isomer or other photoproducts. It has been noted that while photoisomers are key for excretion, their potential to affect pathological processes, such as neuro-inflammation, is not yet fully understood. mdpi.com
Applications of 4E,15Z-Bilirubin IXa as a Research Tool or Biomarker in Experimental Models
In non-clinical research, 4E,15Z-Bilirubin IXa serves as a valuable tool and an experimental biomarker, primarily in the study of bilirubin metabolism and photochemistry.
Tool for Phototherapy Research: The formation of 4E,15Z-Bilirubin IXa is a direct consequence of the configurational photoisomerization of native bilirubin. d-nb.info Researchers utilize high-performance liquid chromatography (HPLC) to separate and quantify 4E,15Z-Bilirubin IXa and other isomers from experimental samples. d-nb.info This allows for detailed mechanistic studies on the efficacy of phototherapy, such as comparing the photochemical pathways and isomer production rates resulting from different wavelengths of light (e.g., blue vs. green light). d-nb.info These studies are crucial for optimizing the parameters of phototherapy.
Experimental Biomarker: Beyond its role in jaundice research, altered levels of (4E,15Z)-Bilirubin IXa have been investigated as a potential biomarker in other contexts. In one experimental study, serum levels of (4E,15Z)-Bilirubin IXa were identified as a potential biomarker for occupational exposure to acrylamide, demonstrating its utility in toxicological research. hmdb.ca
Probe for Protein-Binding Studies: Bilirubin and its isomers are transported in the blood bound to albumin. diva-portal.org The 4E,15Z-Bilirubin IXa isomer can be used as a research probe to investigate the molecular details of pigment-protein interactions, which are fundamental to understanding its transport, detoxification, and the mechanisms of phototherapy. diva-portal.org
Comparative Biochemical and Biological Studies of Bilirubin Isomers
Comparative studies of bilirubin isomers have been essential in elucidating the structure-function relationships that govern their biological behavior. The primary differences between the native (4Z,15Z)-Bilirubin IXα and its (4E,15Z)-IXa photoisomer stem from their distinct three-dimensional structures.
Table 2: Detailed Comparison of (4Z,15Z)-Bilirubin IXα and (4E,15Z)-Bilirubin IXa
| Feature | (4Z,15Z)-Bilirubin IXα (Native Isomer) | (4E,15Z)-Bilirubin IXa (Photoisomer) |
| Origin | Natural end-product of heme catabolism. thieme-connect.comnih.gov | Photoproduct formed upon light exposure. medscape.comd-nb.info |
| Molecular Conformation | Rigid, "ridge-tile" structure stabilized by six intramolecular hydrogen bonds. thieme-connect.comconicet.gov.ar | More open and flexible conformation due to the disruption of hydrogen bonds at the C4-C5 position. encyclopedia.pubwikipedia.org |
| Physicochemical Properties | Nonpolar, lipophilic, very low water solubility. obgynkey.comencyclopedia.pub | More polar, increased water solubility. encyclopedia.pubwikipedia.orghmdb.ca |
| Biological Fate | Requires enzymatic conjugation in the liver for excretion. wikipedia.org | Can be excreted directly into bile and urine without conjugation. obgynkey.commedscape.com |
| Reaction Kinetics | Forms slowly from heme, accumulates in the absence of efficient conjugation. | Forms rapidly upon irradiation of the native isomer; formation is reversible. medscape.comd-nb.info |
Experimental studies in animal models, such as the Gunn rat which has a genetic defect in bilirubin conjugation, have provided key insights. In these rats, the native α-isomer is not excreted efficiently. portlandpress.comnih.gov In contrast, when non-α-isomers of bilirubin were administered, they were promptly excreted without conjugation, confirming that the molecular structure, rather than a single metabolic pathway, dictates the route of elimination. portlandpress.comnih.gov
Furthermore, analytical studies using HPLC have demonstrated that different light sources produce varying ratios of photoisomers. For instance, blue light tends to produce mainly configurational isomers like (4Z,15E)- and (4E,15Z)-Bilirubin IXa, whereas green light irradiation leads to a greater proportion of the structural isomer, lumirubin. d-nb.info These comparative findings are fundamental to understanding the photophysics of bilirubin.
Future Directions and Unexplored Research Avenues in Fundamental 4E,15Z-Bilirubin IXa Chemistry and Biochemistry
Despite decades of research, several aspects of the fundamental chemistry and biochemistry of 4E,15Z-Bilirubin IXa remain fertile ground for future investigation.
Quantitative Antioxidant Capacity: While the antioxidant properties of the bilirubin class are well-established, a quantitative comparison of the ROS-scavenging efficiency of 4E,15Z-Bilirubin IXa against the native Z,Z-isomer and other photoisomers is lacking. Future studies could clarify whether the conformational changes in the E,Z-isomer enhance or diminish its antioxidant activity.
Exploration of Novel Biological Activities: Research on 4E,15Z-Bilirubin IXa has been overwhelmingly focused on its role as a transient species in the excretion pathway. Its other potential biological roles, such as in cell signaling, immunomodulation, or its potential neuro-inflammatory effects, are largely unexplored and represent a significant knowledge gap. mdpi.com
Influence of Conformation on Molecular Interactions: The specific conformation of a molecule dictates its biological interactions. Advanced structural biology and computational modeling could explore how the more open conformation of 4E,15Z-Bilirubin IXa alters its binding affinity for albumin and other proteins, or its ability to interact with and partition into cell membranes. conicet.gov.ardiva-portal.org
Mechanistic Details of Lumirubin Formation: The irreversible conversion of 4E,15Z-Bilirubin IXa to Z-lumirubin is a crucial step for effective phototherapy. frontiersin.orgnih.gov A deeper mechanistic understanding of this intramolecular cyclization, using advanced spectroscopic and quantum-chemical methods, could provide insights for developing more efficient phototherapeutic strategies. diva-portal.org
Expanded Role as a Biomarker: The finding that 4E,15Z-Bilirubin IXa may serve as a biomarker for chemical exposure opens a new avenue of research. hmdb.ca Future studies could investigate its potential as a biomarker for other conditions associated with oxidative stress, photo-oxidative damage, or specific metabolic perturbations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
